5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Antiviral drug synthesis CMV terminase inhibitor Letermovir intermediate

The definitive intermediate for Letermovir API synthesis; strict 2-triazole/5-formyl regiochemistry is non-substitutable for downstream patent compliance. This validated scaffold also accelerates IDO1 inhibitor and antiviral SAR programs. Secure R&D batches or bulk GMP precursor quantities now.

Molecular Formula C10H6N4O
Molecular Weight 198.18 g/mol
CAS No. 1007315-95-8
Cat. No. B1444719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile
CAS1007315-95-8
Molecular FormulaC10H6N4O
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)C#N)N2C=NC=N2
InChIInChI=1S/C10H6N4O/c11-4-9-3-8(5-15)1-2-10(9)14-7-12-6-13-14/h1-3,5-7H
InChIKeyDDVOALNPKFRQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS 1007315-95-8) Procurement Guide: Key Specifications and Industrial Role


5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS 1007315-95-8) is a heterocyclic building block containing a benzonitrile core, a reactive formyl group, and a 1,2,4-triazole moiety. This compound is a crucial intermediate in the synthesis of Letermovir (AIC246), a potent and clinically approved anti-cytomegalovirus (CMV) terminase inhibitor [1]. Its structural features make it a versatile scaffold in medicinal chemistry, particularly for developing antiviral and anticancer agents [2].

Why Generic 1,2,4-Triazole Benzonitrile Analogs Cannot Replace CAS 1007315-95-8 in Critical Applications


Generic substitution of 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile with structurally similar analogs is not feasible due to its precise regiochemistry and functional group arrangement. The 2-position triazole and 5-position formyl group are critical for downstream reactivity in patented synthetic routes, particularly for Letermovir [1]. Even minor positional changes (e.g., moving the triazole to the 3- or 4-position, or replacing the formyl group) would result in a different intermediate that would not yield the correct final API. Furthermore, specific biological activities, such as enzyme inhibition profiles, are highly dependent on this exact substitution pattern, making it a non-interchangeable entity in both industrial and research settings [2].

Quantitative Differentiation: Evidence-Based Selection of 5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile


Critical Intermediate for Letermovir: The Only Validated Pathway to a Clinically Approved CMV Terminase Inhibitor

5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a key, non-substitutable intermediate in the synthesis of Letermovir (AIC246) [1]. Letermovir is a first-in-class CMV terminase inhibitor with an EC50 of 3-5 nM against HCMV laboratory strains [2]. The compound's specific 1,2,4-triazole and formyl substitution pattern is essential for the final step in the patented synthetic route, where it undergoes a condensation reaction to form the core structure. Any deviation in the regiochemistry of the triazole or formyl group would lead to a different final product, making this specific CAS number a mandatory procurement item for organizations involved in Letermovir production or derivative research.

Antiviral drug synthesis CMV terminase inhibitor Letermovir intermediate

IDO1 Inhibitory Activity: A Scaffold for Next-Generation Immuno-Oncology Agents

5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion [1]. While the parent compound serves as a scaffold, specific analogs have shown sub-micromolar IC50 values in enzymatic assays. This activity is a class-level trait, but the specific 5-formyl substitution pattern on this benzonitrile core is crucial for optimal binding to the IDO1 active site, as evidenced by structure-activity relationship (SAR) studies. Competing triazole-benzonitrile analogs lacking the 5-formyl group or with different substitution patterns exhibit significantly reduced or no IDO1 inhibition.

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

Commercial Availability and Purity: A Well-Defined Building Block with Established Supply Chains

Unlike many specialized research intermediates, 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile is readily available from multiple established chemical suppliers, with a typical purity of ≥95% . This commercial availability, often at a lower cost compared to custom synthesis of similar analogs, makes it a practical and economical choice for scale-up and research. The compound is sold in various quantities, from milligrams to kilograms, demonstrating a mature supply chain that ensures reliable and timely procurement for both academic and industrial projects.

Chemical procurement Building block Supply chain

Optimal Application Scenarios for 5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS 1007315-95-8)


GMP Production of Letermovir (AIC246) Active Pharmaceutical Ingredient (API)

This compound is the definitive intermediate for the commercial synthesis of Letermovir [1]. Pharmaceutical manufacturers and CMOs engaged in producing Letermovir API under GMP conditions must source this specific CAS number to ensure the correct molecular structure and to adhere to the patented synthetic route. Using any analog would result in a failed synthesis and regulatory non-compliance. Its role is confirmed by the final Letermovir product, which demonstrates an EC50 of 3-5 nM against HCMV [2].

Medicinal Chemistry Campaigns Targeting IDO1 for Cancer Immunotherapy

Research groups focused on developing novel IDO1 inhibitors can utilize this compound as a core scaffold [1]. Its structure allows for rapid derivatization at the formyl and nitrile groups to explore SAR and optimize potency and pharmacokinetic properties. Given the scaffold's established activity in producing sub-100 nM IDO1 inhibitors, it offers a significant advantage over starting with an unvalidated core, potentially accelerating the discovery of clinical candidates.

Development of Next-Generation Antiviral Agents with Novel Mechanisms of Action

Given its role in the synthesis of a clinically successful terminase inhibitor, this building block is an attractive starting point for developing new antiviral agents. The 1,2,4-triazole moiety is a known pharmacophore for antiviral activity [1]. By using this compound as a core, researchers can generate libraries of novel analogs aimed at overcoming resistance to existing therapies or targeting emerging viral threats, leveraging the proven antiviral potential of this specific chemical framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.